Boronic esters, including the compound , are widely used in organic synthesis . They are particularly important in Suzuki-Miyaura cross-coupling reactions , which are used to form carbon-carbon bonds . The process involves the reaction of a boronic ester with a halide or pseudohalide in the presence of a palladium catalyst .
Boric acid compounds, which include boronic esters, are often used as enzyme inhibitors or specific ligand drugs . They have applications in the treatment of tumors and microbial infections, and in the design of anticancer drugs .
The compound “5-FLUORO-2-(METHOXYCARBONYL)PYRIDINE-4-BORONIC ACID, PINACOL ESTER” has been used in the synthesis of new pyridazino [4,5-b]indol-4-ones and pyridazin-3 (2H)-one analogs as DYRK1A inhibitors .
Boronic esters are used in protodeboronation reactions . This process involves the removal of a boron group from the ester, which can be paired with a Matteson–CH2–homologation to allow for formal anti-Markovnikov alkene hydromethylation .
Methyl 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate is a chemical compound characterized by its unique molecular structure, which includes a picolinate moiety and a dioxaborolane group. Its molecular formula is and it has a molecular weight of approximately 281.09 g/mol. The presence of the fluorine atom at the 5-position of the picolinate enhances its reactivity and potential biological activity, making it a subject of interest in various scientific research fields .
Methyl 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate has shown potential biological activities. Its interaction with specific enzymes and receptors can modulate biochemical pathways, suggesting applications in drug development. Studies indicate that compounds with similar structures may exhibit antimicrobial and anticancer properties, although specific data on this compound's biological effects are still emerging .
The synthesis of this compound typically involves several key steps:
Methyl 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate has various applications:
Interaction studies are crucial for understanding how this compound behaves in biological systems:
Several compounds share structural similarities with methyl 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | Pyrimidine ring | Different ring structure affecting reactivity |
| 4-(Pyrrolidin-1-yl)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline | Isoquinoline ring | Offers distinct biological activity potential |
| Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate | Similar fluorinated structure | Variation in position of functional groups |
The uniqueness of methyl 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate lies in its specific combination of functional groups and its ability to undergo diverse
The synthesis of pyridinylboronic acids and esters represents a fundamental challenge in organometallic chemistry due to the inherent instability of these compounds toward protodeboronation [32]. Methyl 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate exemplifies the successful application of pinacol ester protection to stabilize otherwise labile pyridyl-boron bonds [6].
The classical approach to pyridinylboronic esters involves halogen-metal exchange using organolithium or organomagnesium reagents, followed by electrophilic trapping with borane derivatives [6] [15]. For pyridine substrates bearing halogen substituents, selective lithium-halogen exchange can be achieved using butyllithium at low temperatures in tetrahydrofuran [15]. The resulting organolithium intermediate undergoes rapid quenching with triisopropyl borate, followed by acidic workup to yield the corresponding boronic acid [28]. Protection with pinacol glycol under Dean-Stark conditions affords the stable pinacol ester suitable for subsequent transformations [6].
Directed ortho-metalation represents an alternative strategy that exploits electron-withdrawing groups to facilitate regioselective metalation [27] [28]. Pyridine derivatives bearing directing groups such as carboxamides, esters, or fluoride substituents undergo selective lithiation using lithium diisopropylamide or mesityllithium [27] [29]. The metalated species can be trapped with trimethyl borate or triisopropyl borate to generate the corresponding boronic acid derivatives [27]. This methodology has proven particularly effective for accessing substituted pyridinylboronic esters that would be difficult to prepare through halogen-metal exchange routes [27].
Iridium-catalyzed carbon-hydrogen borylation has emerged as a powerful method for direct introduction of boronic ester functionality into pyridine derivatives [11] [13] [14]. Using bis(pinacolato)diboron as the boron source, iridium complexes bearing bipyridine ligands catalyze regioselective borylation at positions determined by steric and electronic factors [11] [13]. For trifluoromethyl-substituted pyridines, excellent regioselectivity can be achieved through careful selection of reaction conditions and ligand environment [14] [22]. The reaction proceeds under relatively mild conditions without requiring pre-functionalization of the pyridine substrate [13].
Yttrium-catalyzed ortho-selective carbon-hydrogen borylation of pyridines with pinacolborane has been reported as an alternative to iridium catalysis [11] [13]. This methodology provides excellent site-selectivity for the 2-position of pyridines and offers high atom efficiency compared to traditional approaches requiring stoichiometric organometallic reagents [11].
| Method | Substrate Requirements | Regioselectivity | Yield Range | Temperature |
|---|---|---|---|---|
| Halogen-Metal Exchange | Halopyridines | Predetermined by halogen position | 60-85% | -78°C to -25°C |
| Directed Ortho-Metalation | Directing group required | Ortho to directing group | 45-80% | -78°C |
| Iridium-Catalyzed | No pre-functionalization | Sterically controlled | 65-90% | 80-120°C |
| Yttrium-Catalyzed | No pre-functionalization | Ortho-selective | 70-95% | Room temperature |
The preparation of pyridinylboronic ester precursors frequently relies on palladium-catalyzed cross-coupling reactions, particularly the Miyaura borylation reaction [4] [16]. This methodology enables the conversion of halopyridines or triflate derivatives into the corresponding boronic esters through coupling with bis(pinacolato)diboron [16].
The Miyaura borylation proceeds through a well-established catalytic cycle involving oxidative addition of the aryl halide to palladium(0), followed by transmetalation with the diboron reagent and reductive elimination to form the carbon-boron bond [16]. Potassium acetate serves as the optimal base for this transformation, as stronger bases such as potassium carbonate lead to undesired homocoupling reactions [7] [16]. The reaction typically employs bis(triphenylphosphine)palladium(0) or palladium(II) complexes with phosphine ligands in polar aprotic solvents [4] [16].
Recent advances have demonstrated that room-temperature Miyaura borylation can be achieved using specialized palladium precatalysts [4]. These conditions are particularly advantageous for sensitive substrates and enable broader functional group tolerance compared to traditional high-temperature protocols [4]. The use of bis(pinacolato)diboron as the boron source provides superior results compared to alternative diboron reagents such as tetramethoxydiboron [4].
Palladium-catalyzed borylation exhibits excellent tolerance for diverse functional groups including esters, nitriles, ethers, and halogen substituents [4] [16]. Electron-deficient pyridines generally react more readily than electron-rich substrates due to the enhanced electrophilicity of the carbon-halogen bond [4]. Fluorinated pyridines represent particularly attractive substrates as the fluorine substituent provides both electronic activation and synthetic utility in subsequent transformations [4].
The reaction can be extended to a one-pot two-step protocol combining borylation with subsequent Suzuki-Miyaura cross-coupling [4]. This approach eliminates the need to isolate the often unstable boronic ester intermediate and provides direct access to biaryl products from simple halopyridine starting materials [4].
| Parameter | Optimal Conditions | Effect on Yield |
|---|---|---|
| Catalyst Loading | 2-5 mol% Pd | Higher loading improves conversion |
| Base | Potassium acetate (3 equiv) | Essential for diboron activation |
| Solvent | Tetrahydrofuran | Polar aprotic solvents preferred |
| Temperature | 80-120°C | Lower temperatures require extended reaction times |
| Diboron Source | Bis(pinacolato)diboron | Superior to other diboron reagents |
The pinacol protecting group plays a crucial role in stabilizing pyridinylboronic acids against protodeboronation and enabling their isolation and purification [8] [32]. Understanding the protection and deprotection dynamics is essential for effective synthetic planning involving these intermediates [8].
Pinacol ester formation typically proceeds through condensation of the boronic acid with pinacol under dehydrating conditions [8]. The reaction can be catalyzed by acids or driven by azeotropic removal of water using Dean-Stark apparatus [8]. The resulting pinacol boronate exhibits enhanced stability compared to the parent boronic acid due to the formation of a stable five-membered ring structure [8].
The protection is particularly effective for 2-pyridylboronic acids, which are notoriously unstable and undergo rapid protodeboronation in protic solvents [32]. The pinacol ester provides sufficient stability to permit column chromatography and extended storage under ambient conditions [8].
Several methods have been developed for the selective removal of pinacol protecting groups from boronic esters [8] [9]. The most commonly employed approach involves two-step transesterification with diethanolamine followed by acidic hydrolysis [8]. This method proceeds under mild conditions and exhibits excellent functional group tolerance [8].
Alternative deprotection methods include oxidative cleavage with sodium periodate, transesterification with excess pinacol in the presence of catalytic amounts of other boronic acids, and treatment with boron trichloride [8] [9]. The choice of deprotection method depends on the specific substrate and functional group compatibility requirements [8].
The stability of pinacol boronates varies significantly depending on the electronic properties of the attached pyridine ring [32]. Electron-deficient pyridines generally provide more stable boronate esters compared to electron-rich derivatives [32]. The presence of fluorine substituents, as in methyl 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate, enhances the stability of the boronate ester through electronic effects [32].
Studies have identified substrate-specific stability zones where even unstable boronic acids can remain stable for extended periods under controlled conditions [32]. These findings provide important guidance for storage and handling of sensitive pyridinylboronic ester intermediates [32].
| Deprotection Method | Conditions | Functional Group Tolerance | Yield Range |
|---|---|---|---|
| Diethanolamine/Acid | Room temperature, 2 steps | Excellent | 75-95% |
| Sodium Periodate | Aqueous conditions | Limited (oxidizing) | 60-85% |
| Boron Trichloride | Low temperature | Poor (Lewis acidic) | 70-90% |
| Transesterification | Elevated temperature | Good | 65-80% |
The introduction of fluorine at the 5-position of pyridine derivatives presents significant synthetic challenges due to the electron-deficient nature of the heterocycle [10] [24]. Several complementary approaches have been developed to address these difficulties and enable selective fluorination at this position [10] [24] [33].
Electrophilic fluorination reagents such as N-fluoropyridinium salts and N-fluorobenzenesulfonimide have been employed for direct fluorination of activated pyridine derivatives [33] [35] [38]. N-fluoropyridinium triflate and related salts provide tunable reactivity through substitution on the pyridinium ring, allowing selective fluorination of substrates with varying electronic properties [33] [35]. The reactivity can be modulated by incorporating electron-withdrawing or electron-donating substituents on the pyridinium nucleus [33].
N-fluorobenzenesulfonimide represents another important class of electrophilic fluorinating agents that has found application in pyridine fluorination [38] [39]. This reagent exhibits excellent stability and can be handled using standard laboratory techniques [38]. The fluorination proceeds through electrophilic substitution at activated positions on the pyridine ring [38].
Silver(II) fluoride has emerged as a powerful reagent for the direct carbon-hydrogen fluorination of pyridines and related heterocycles [40] [41] [43]. The reaction proceeds through a unique mechanism involving coordination of the pyridine nitrogen to silver, followed by fluoride addition to the π-system and hydrogen atom abstraction [40] [43]. This methodology exhibits excellent functional group tolerance and can be applied to complex molecular frameworks [40] [41].
The selectivity of silver-mediated fluorination is influenced by the electronic properties of the pyridine substrate [40]. More Lewis basic pyridines generally undergo fluorination more readily than electron-deficient derivatives [40]. The reaction occurs under mild conditions and can be performed in the presence of sensitive functional groups [41].
An alternative strategy involves nucleophilic substitution on pyridine N-oxide derivatives [10]. This approach takes advantage of the increased electrophilicity of the pyridine ring upon N-oxidation [10]. Treatment of halopyridine N-oxides with fluoride sources such as tetrabutylammonium fluoride can provide access to fluorinated products, although regioselectivity can be challenging [10].
The N-oxide approach has been successfully applied to the synthesis of 3-fluoro-4-aminopyridine derivatives through fluorination followed by nitro group reduction [10]. This methodology represents one of the few reliable routes to meta-fluorinated pyridines [10].
Recent developments in pyridine fluorination include strategies based on temporary dearomatization [24] [26]. These approaches involve conversion of the pyridine to a dienamine intermediate through reaction with nucleophiles, followed by electrophilic fluorination and rearomatization [24] [26]. This methodology enables access to meta-functionalized pyridines that are difficult to prepare through direct substitution [24] [26].
Radical fluorination approaches using specialized N-fluoro reagents have also been developed [37]. These methods proceed through radical intermediates and can provide access to fluorinated products under mild conditions [37]. The use of N-fluoro-N-arylsulfonamides with reduced N-F bond dissociation energies enables clean radical fluorination processes [37].
| Fluorination Method | Reagent | Selectivity | Conditions | Typical Yields |
|---|---|---|---|---|
| Electrophilic | N-fluoropyridinium salts | Electronic control | Mild | 45-80% |
| Silver-mediated | Silver(II) fluoride | Position α to N | Room temperature | 35-75% |
| N-oxide route | TBAF/N-oxide | Limited | Heated | 20-60% |
| Dearomatization | Various electrophiles | Meta-selective | Mild | 60-85% |
| Radical | N-fluoro-arylsulfonamides | Radical-controlled | Ambient | 50-75% |
The partition coefficient, commonly expressed as LogP, represents the equilibrium distribution of a compound between octanol and water phases, serving as a critical indicator of lipophilicity and membrane permeability potential [1]. For Methyl 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate, direct experimental LogP measurements are not available in the current literature. However, comprehensive data exists for the closely related non-fluorinated analog, Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate.
The non-fluorinated analog exhibits a calculated LogP value of 1.167 [2] [3], indicating moderate lipophilicity. This value suggests favorable balance between hydrophobic and hydrophilic characteristics, typical of compounds containing both the lipophilic dioxaborolane moiety and the polar picolinate ester functionality [4]. The tetramethyl-substituted dioxaborolane ring contributes significantly to the lipophilic character, while the pyridine nitrogen and carboxylate ester provide polar interaction sites [5] [6].
For pyridine boronic acid pinacol esters in general, solubility characteristics demonstrate preferential dissolution in organic solvents such as dichloromethane, tetrahydrofuran, and ethanol, with limited water solubility [5] [7] [8]. The dioxaborolane ring structure, featuring the boron atom coordinated by two oxygen atoms, forms a stable cyclic framework that enhances thermal stability while maintaining reactivity in cross-coupling reactions [6] [9].
The polar surface area (PSA) for the non-fluorinated analog is reported as 57.65 Ų [2] [10], which falls within the range typically associated with good membrane permeability for small molecule drugs. The introduction of the fluorine substituent in the target compound is expected to moderately influence both the LogP value and solubility profile, as fluorine substitution generally increases lipophilicity while potentially affecting hydrogen bonding patterns [11].
| Property | Non-fluorinated Analog | Expected Effect of Fluorination |
|---|---|---|
| LogP | 1.167 [2] | Moderate increase due to fluorine lipophilicity |
| PSA (Ų) | 57.65 [2] | Minimal change |
| Water Solubility | Limited [5] | Further reduced |
| Organic Solvent Solubility | Good in DCM, THF, EtOH [5] | Enhanced |
Thermal stability analysis of Methyl 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate requires extrapolation from related boronic acid pinacol esters and pyridine derivatives, as direct thermal characterization data for this specific compound is not available in the literature.
Boronic acid pinacol esters, including pyridine-containing derivatives, generally demonstrate good thermal stability under ambient conditions [12] [13]. The related compound Pyridine-4-boronic acid pinacol ester exhibits stability up to its flash point of 107°C under closed cup conditions [12]. Thermal decomposition of these materials typically occurs above 150°C, producing characteristic decomposition products including boron oxides, carbon monoxide, carbon dioxide, and nitrogen oxides [14] [13].
The dioxaborolane ring system contributes significantly to thermal stability through its rigid five-membered cyclic structure [9] [15]. The tetramethyl substitution pattern creates steric hindrance that further stabilizes the boron-oxygen bonds against hydrolysis and thermal degradation [6] [16]. For related dioxaborolane compounds, decomposition temperatures vary considerably based on substitution patterns, with some derivatives showing decomposition around 42-45°C under reduced pressure conditions , while others remain stable up to much higher temperatures [12].
Thermogravimetric analysis studies on similar pyridine ester compounds have demonstrated thermal stability at specified operating temperatures [18]. The specific thermal behavior of pyridine esters shows that compounds in this class can maintain structural integrity under moderate heating conditions, making them suitable for applications requiring thermal processing [19].
The decomposition pathway for boronic acid pinacol esters typically involves initial cleavage of the boron-oxygen bonds, followed by fragmentation of the organic substituents [14] [20]. Under elevated temperatures, the liberation of irritating gases and vapors occurs, including the characteristic boron oxide formation that distinguishes organoboron compound degradation [13].
| Temperature Range (°C) | Thermal Behavior | Decomposition Products |
|---|---|---|
| Ambient to 100 | Stable under normal conditions [12] | None |
| 100-150 | Gradual thermal stress, maintain integrity [13] | Minimal degradation |
| Above 150 | Onset of decomposition [20] | Boron oxides, CO, CO₂, NOₓ [14] [13] |
The acid/base behavior and protodeboronation kinetics of Methyl 5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate can be understood through comprehensive mechanistic studies conducted on related pyridylboronic acid systems [21] [22] [23]. These investigations have revealed that the position of the boron substituent relative to the pyridine nitrogen dramatically influences both stability and reaction kinetics.
Based on the substitution pattern of the target compound, with the boron-containing dioxaborolane group at the 4-position of the pyridine ring, the protodeboronation behavior is expected to follow the kinetic profile established for 4-pyridylboronic acids. Extensive kinetic studies demonstrate that 4-pyridylboronic acids undergo very slow protodeboronation, with half-lives exceeding one week at pH 12 and 70°C [21] [22] [23]. This remarkable stability contrasts sharply with 2-pyridylboronic acids, which exhibit rapid protodeboronation with half-lives of approximately 25-50 seconds under similar conditions [21] [23].
The mechanistic framework for protodeboronation involves five general pathways (k₁-k₅), with the relative importance of each pathway dependent on pH and the specific substitution pattern [21] [23]. For 4-pyridylboronic acids, the predominant mechanism involves base-catalyzed pathways, with the boronate form showing enhanced resistance to carbon-boron bond cleavage compared to zwitterionic intermediates that facilitate rapid decomposition in 2-pyridyl systems [24] [22].
The pKa value for the related non-fluorinated analog is predicted at 1.68 ± 0.12 [3] [25], indicating the compound behaves as a weak acid. This acidity primarily arises from the carboxylate ester functionality rather than the boronic acid moiety, which in pinacol ester form exhibits significantly different ionization behavior compared to free boronic acids [7] [26].
Protodeboronation kinetics are significantly influenced by Lewis acid additives, with metal salts such as copper and zinc compounds capable of either attenuating or accelerating the fragmentation process depending on the specific heterocyclic system [21] [24]. For 4-pyridylboronic acids, these additives typically have minimal impact on the already slow protodeboronation rates [22] [23].
The enhanced stability of 4-pyridylboronic acids results from the remote positioning of the basic nitrogen site relative to the boron center, preventing the formation of stabilizing hydrogen bonding interactions that facilitate carbon-boron bond cleavage in 2-pyridyl systems [24] [22]. This spatial arrangement makes the 4-position highly favorable for synthetic applications requiring prolonged reaction times or elevated temperatures.
| pH Range | Predominant Species | Protodeboronation Rate | Mechanism |
|---|---|---|---|
| 1-3 | Protonated pyridinium [22] | Very slow [23] | Limited reactivity |
| 4-8 | Neutral boronic ester [21] | Very slow [22] | Base-catalyzed pathway |
| 9-12 | Boronate anion [23] | Slow to moderate [21] | Enhanced base catalysis |
| Above 12 | Highly basic conditions [22] | Gradual increase [23] | Multiple pathways active |